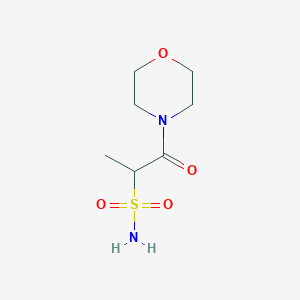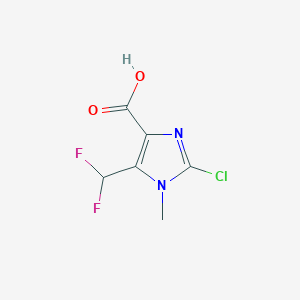
2-Chloro-5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid is a chemical compound with a unique structure that includes a chloro group, difluoromethyl group, and a carboxylic acid group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with difluoromethyl imidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane . The mixture is stirred and heated to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-Chloro-5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-5-(difluoromethyl)-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both chloro and difluoromethyl groups on the imidazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5ClF2N2O2 |
|---|---|
Molecular Weight |
210.56 g/mol |
IUPAC Name |
2-chloro-5-(difluoromethyl)-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClF2N2O2/c1-11-3(4(8)9)2(5(12)13)10-6(11)7/h4H,1H3,(H,12,13) |
InChI Key |
JTLHUETZUBLYCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1Cl)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


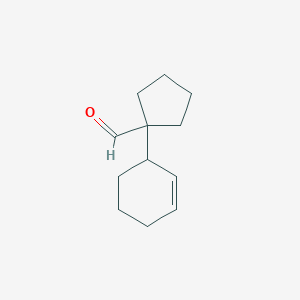
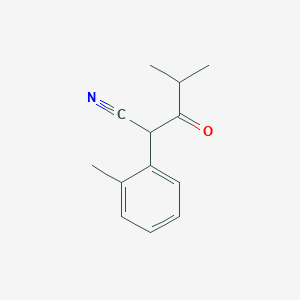
![Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13212695.png)
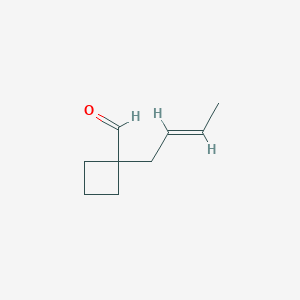


![(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine](/img/structure/B13212735.png)


![(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine](/img/structure/B13212748.png)

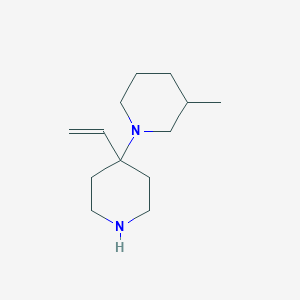
![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13212766.png)
